molecular formula C10H12ClF4NO B6198668 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride CAS No. 2680534-11-4

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride

Cat. No.: B6198668
CAS No.: 2680534-11-4
M. Wt: 273.7
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Description

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring and a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-(trifluoromethyl)benzene, which can be obtained through the fluorination of 3,5-dinitrobenzotrifluoride.

    Formation of the Methoxyethanamine Moiety: The next step involves the formation of the 2-methoxyethan-1-amine group. This can be achieved by reacting 2-methoxyethanol with ammonia under catalytic conditions.

    Coupling Reaction: The final step is the coupling of the fluorinated aromatic ring with the methoxyethanamine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-[3-fluoro-5-(trifluoromethyl)phenyl]acetaldehyde, while reduction of the aromatic ring can produce 2-[3-fluoro-5-(trifluoromethyl)cyclohexyl]-2-methoxyethan-1-amine.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure, featuring both fluorine and methoxy groups, makes it a valuable intermediate in the development of new materials and pharmaceuticals .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology .

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride
  • 2-[3-bromo-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride
  • 2-[3-fluoro-5-(difluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride

Uniqueness

Compared to these similar compounds, 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride is unique due to the specific positioning and combination of the fluorine and methoxy groups. This unique structure can result in different reactivity and interaction profiles, making it a distinct entity in both synthetic and applied chemistry.

Properties

CAS No.

2680534-11-4

Molecular Formula

C10H12ClF4NO

Molecular Weight

273.7

Purity

95

Origin of Product

United States

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